1-(2-Bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Overview
Description
1-(2-Bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is an organic compound that features a bromophenyl group and a tetrahydronaphthalenyl group connected by a urea linkage. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 2-bromophenyl isocyanate with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted phenyl derivatives, while hydrolysis would yield the corresponding amine and isocyanate.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea would depend on its specific biological target. Generally, compounds of this type may interact with proteins, enzymes, or receptors, altering their function. The bromophenyl group could facilitate binding to hydrophobic pockets, while the urea linkage might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea: Similar structure but with a fluorine atom instead of bromine.
1-(2-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(2-Bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can impart unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-14-9-3-4-10-16(14)20-17(21)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-4,6,8-10,15H,5,7,11H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKVPHBDWYTFED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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